4,5-Dihydro Mometasone Furoate 6-Acetate
Description
Properties
Molecular Formula |
C₂₉H₃₄Cl₂O₈ |
|---|---|
Molecular Weight |
581.48 |
Synonyms |
Mometasone Furoate Impurity I |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
4,5-Dihydro Mometasone Furoate 6-Acetate exhibits potent anti-inflammatory, anti-pruritic, and vasoconstrictive properties. Its mechanism of action involves binding to glucocorticoid receptors, leading to the modulation of gene expression that reduces inflammation and immune responses. The compound's high lipophilicity contributes to its low systemic absorption and rapid hepatic metabolism, minimizing potential systemic side effects .
Dermatological Uses
4,5-Dihydro Mometasone Furoate 6-Acetate is primarily utilized in the treatment of various inflammatory skin conditions, including:
- Atopic Dermatitis: Clinical studies have shown that topical formulations containing this compound are effective in managing atopic dermatitis symptoms. A study indicated that mometasone furoate significantly improved symptoms compared to vehicle treatments and was well-tolerated with minimal side effects .
- Psoriasis: The efficacy of this corticosteroid in psoriasis has been documented in multiple clinical trials. It has demonstrated comparable or superior effectiveness compared to other corticosteroids while maintaining a favorable safety profile .
- Chronic Hand Eczema: Long-term studies have validated the effectiveness and safety of intermittent treatment regimens with mometasone furoate fatty cream for chronic hand eczema, showing significant improvement in symptoms with minimal adverse effects .
Respiratory Indications
In addition to dermatological applications, 4,5-Dihydro Mometasone Furoate 6-Acetate is indicated for:
- Asthma Management: Formulated as an inhaler or nasal spray, it is used for the prophylactic treatment of asthma in patients aged four years and older. Its strong receptor affinity enhances its efficacy in controlling asthma symptoms .
- Allergic Rhinitis: The compound is also effective in treating allergic rhinitis, providing relief from nasal congestion and other symptoms associated with seasonal allergies .
Comparative Effectiveness
A comparative analysis of 4,5-Dihydro Mometasone Furoate 6-Acetate with other corticosteroids reveals its advantages:
| Compound | Efficacy in Atopic Dermatitis | Efficacy in Psoriasis | Safety Profile |
|---|---|---|---|
| 4,5-Dihydro Mometasone Furoate | High | High | Minimal side effects |
| Betamethasone | Moderate | Moderate | Higher risk of atrophy |
| Fluticasone Propionate | Moderate | Moderate | Similar to mometasone |
Case Studies
Several case studies highlight the successful application of 4,5-Dihydro Mometasone Furoate 6-Acetate:
- A retrospective study showed that patients treated with mometasone furoate for eczema experienced a reduction in total symptom scores significantly greater than those treated with fluticasone propionate .
- In a long-term follow-up of patients with chronic hand eczema treated intermittently with mometasone furoate, a substantial proportion remained symptom-free after six months of treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
The table below contrasts key attributes of 4,5-Dihydro Mometasone Furoate 6-Acetate with structurally or functionally related compounds:
*Note: Molecular weight inferred based on structural modifications to mometasone furoate.
Stability and Formulation
Mometasone furoate formulations (ointment, cream, lotion) are validated for stability using HPLC methods, with rigorous testing for related substances and degradation products . The dihydro-acetate derivative’s stability profile is unconfirmed but may benefit from reduced oxidative susceptibility (due to saturated bonds) and enhanced ester group resilience.
Q & A
Basic Research Questions
Q. How can researchers develop a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method to quantify impurities in mometasone furoate formulations?
- Methodological Answer: Begin by selecting a suitable column (e.g., C18) and mobile phase (e.g., methanol:water gradient) to achieve baseline separation of impurities. Validate the method per ICH Q2(R1) guidelines, including parameters like linearity (test over 50–150% of target concentration), precision (inter-day and intra-day RSD <2%), and accuracy (recovery 98–102%). Use spiked samples to confirm specificity for impurities such as 1,3-diisopropylurea .
Q. What parameters are critical when designing a stability-indicating assay for mometasone furoate under stressed degradation conditions?
- Methodological Answer: Expose the compound to acid/base hydrolysis, oxidative (H₂O₂), thermal, and photolytic stress. Monitor degradation products using UV/PDA detection (e.g., 240 nm) and confirm method robustness via forced degradation studies. Ensure resolution of degradation peaks from the parent compound and validate recovery rates ≥95% .
Q. How can researchers ensure sensitivity in trace-level detection of genotoxic impurities like 1,3-diisopropylurea in mometasone furoate?
- Methodological Answer: Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Optimize collision energy and precursor/product ion transitions (e.g., m/z 145→99 for 1,3-diisopropylurea). Validate limits of detection (LOD) ≤0.1 ppm using matrix-matched calibration curves .
Advanced Research Questions
Q. How should researchers address heterogeneity in meta-analyses evaluating mometasone furoate’s efficacy in pediatric asthma trials?
- Methodological Answer: Use random-effects models to account for variability in dosing (e.g., 50–400 µg/day) and treatment duration (4–12 weeks). Perform subgroup analyses stratified by dose and study design (double-blind vs. open-label). Assess publication bias via funnel plots and Egger’s test. Sensitivity analyses should exclude underpowered studies (n <50) .
Q. What methodologies are used to assess CYP3A4-mediated metabolism of mometasone furoate and its major metabolites?
- Methodological Answer: Conduct in vitro incubations with human liver microsomes (HLMs) and CYP3A4 inhibitors (e.g., ketoconazole). Monitor metabolite formation (e.g., 6-β-hydroxy mometasone furoate) via LC-MS/MS. Calculate enzyme kinetics (Km, Vmax) and use recombinant CYP isoforms to confirm isoform specificity. Validate findings with clinical PK studies in hepatically impaired cohorts .
Q. What strategies are effective for synthesizing and characterizing oxidative metabolites like 6-β-hydroxy mometasone furoate?
- Methodological Answer: Use microbial biotransformation (e.g., Streptomyces spp.) or chemical oxidation (e.g., CrO₃) to generate metabolites. Characterize via high-resolution MS (HRMS) and NMR (¹H, ¹³C). Confirm stereochemistry using X-ray crystallography or chiral chromatography. Compare retention times and spectral data with reference standards .
Q. How should pharmacokinetic studies be designed to account for mometasone furoate’s low systemic bioavailability in nasal spray formulations?
- Methodological Answer: Use sensitive LC-MS/MS assays (LOQ ≤1 pg/mL) to measure plasma concentrations. Collect serial blood samples up to 24 hours post-dose. Calculate bioavailability via AUC comparison with intravenous dosing. Include biomarkers like cortisol suppression to assess systemic exposure .
Q. What approaches optimize nasal spray formulations for stability and efficacy while minimizing impurity formation?
- Methodological Answer: Screen excipients (e.g., polysorbate 80) for compatibility via accelerated stability testing (40°C/75% RH for 6 months). Use particle size analysis (laser diffraction) to ensure uniform suspension. Validate spray pattern and plume geometry using USP apparatus 5. Monitor impurities (e.g., monoethyl fumarate) via stability-indicating methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
